molecular formula C7H5Cl2FN2 B2836831 5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride CAS No. 1803610-62-9

5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride

Cat. No. B2836831
CAS RN: 1803610-62-9
M. Wt: 207.03
InChI Key: XYTDWONCQXKDOY-UHFFFAOYSA-N
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Description

“5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride” is a chemical compound with the molecular formula C7H4ClFN2. It is a solid substance .


Physical And Chemical Properties Analysis

“5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Catalysis and Chemical Fixation of CO2

5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride and its derivatives are explored in catalysis and the chemical fixation of CO2. Tungstate-catalyzed chemical fixation of CO2 with 2-aminobenzonitriles, including derivatives similar to 5-amino-4-chloro-2-fluorobenzonitrile, demonstrates efficient conversion to quinazoline-2,4(1H,3H)-diones under atmospheric pressure of CO2. This process exhibits high yields and applicability to large-scale reactions, showcasing the compound's potential in catalytic applications and contributing to carbon capture technologies (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Synthesis of Antitumor Agents

Research into amino acid ester derivatives containing 5-fluorouracil, a compound structurally related to 5-amino-4-chloro-2-fluorobenzonitrile, highlights its significance in the synthesis of potential antitumor agents. The synthesized derivatives have shown inhibitory effects against cancer cell lines, suggesting the utility of 5-amino-4-chloro-2-fluorobenzonitrile hydrochloride in developing novel anticancer medications (Xiong, Zhu, Zhao, Lan, Jiang, Yang, & Zhang, 2009).

Corrosion Inhibition

Derivatives of 5-amino-4-chloro-2-fluorobenzonitrile have been investigated for their corrosion inhibition properties, demonstrating significant effectiveness in protecting mild steel in acidic environments. This application is critical in industrial sectors, where corrosion resistance is paramount for longevity and safety of metal structures and components (Verma, Quraishi, & Singh, 2015).

Antimicrobial Activity

Studies on Schiff bases derived from compounds akin to 5-amino-4-chloro-2-fluorobenzonitrile reveal antimicrobial properties, indicating potential applications in developing new antibiotics or disinfectants. These derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, providing insights into novel therapeutic agents against resistant strains of bacteria and fungi (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019).

Drug Development and Pharmaceutical Research

The exploration of 5-amino-4-chloro-2-fluorobenzonitrile derivatives in synthesizing gefitinib, a notable anticancer drug, showcases the compound's role in pharmaceutical research and drug development processes. The synthesis pathway involves multiple steps, including transfer hydrogenation and Dimroth rearrangement, underscoring the compound's versatility and applicability in complex chemical syntheses (Jin, Chen, Zou, Shi, & Ren, 2005).

Safety and Hazards

The safety information available indicates that “5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride” is potentially hazardous. The compound has been assigned the signal word “Danger” and is associated with the hazard statements H301+H311+H331-H315-H319, indicating toxicity if swallowed, in contact with skin, or if inhaled, and causing skin and eye irritation .

properties

IUPAC Name

5-amino-4-chloro-2-fluorobenzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2.ClH/c8-5-2-6(9)4(3-10)1-7(5)11;/h1-2H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTDWONCQXKDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)F)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-4-chloro-2-fluorobenzonitrile hydrochloride

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